molecular formula C22H18N2O2 B2376237 6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one CAS No. 899753-07-2

6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2376237
CAS No.: 899753-07-2
M. Wt: 342.398
InChI Key: XPEVZCJFNIRJHT-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: Introduction of the 2-methoxyphenyl and naphthalen-1-ylmethyl groups can be done via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the methoxy group or the naphthyl moiety.

    Reduction: Reduction reactions could target the pyridazinone ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other biologically active compounds.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes in biochemical pathways.

Medicine

    Drug Development: Exploration as a candidate for therapeutic agents due to its potential biological activities.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interaction with Receptors: Modulating receptor activity in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-methoxyphenyl)pyridazin-3(2H)-one: Lacks the naphthalen-1-ylmethyl group.

    2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one: Lacks the 2-methoxyphenyl group.

Uniqueness

6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one is unique due to the combination of the methoxyphenyl and naphthalenylmethyl groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-26-21-12-5-4-11-19(21)20-13-14-22(25)24(23-20)15-17-9-6-8-16-7-2-3-10-18(16)17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEVZCJFNIRJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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